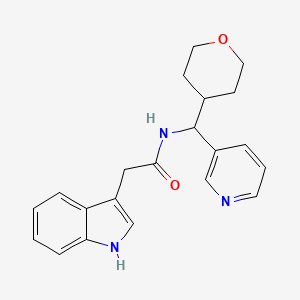

2-(1H-indol-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide, also known as IPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Base-Promoted Fused β-Carboline Formation

- A novel strategy involves the base-promoted formation of fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones , aldehydes, and ammonium salts . In this cascade reaction, ammonium salts serve as a convenient nitrogen source and play a crucial role in selectivity control, yielding two different types of β-carbolines.

Three-Component Reaction for Isoindolin-1-one Derivatives

- The compound participates in a three-component reaction to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives . This reaction involves a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions, offering advantages such as cleanliness, one-pot synthesis, and ease of handling .

Molecular Diversity and Multicomponent Reactions (MCRs)

- 1H-Indole-3-carbaldehyde and related members of the indole family serve as ideal precursors for synthesizing active molecules. MCRs provide access to complex molecules, and this compound has been applied in sustainable multicomponent reactions . Further exploration is needed in scaffold assembly for pharmaceutical interest.

Natural Flavor and Sweetness Enhancement

- Structurally, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one belongs to the class of pyranone compounds. Unlike maltol and other caramel-like flavor substances, it exhibits better water solubility and a more pronounced “sweet” taste. It positively correlates with the “sweetness” in smoke, enhancing the sweet and moist characteristics of tobacco .

Natural Substitute for Synthetic Colorants

- As consumer concerns about synthetic colorants grow, this compound serves as a natural alternative for some synthetic dyes. It has been approved as a food coloring agent in several countries .

Synthetic Route

- The synthesis involves glucose and pyridine in an ethanol solution under argon gas reflux. After adding acetic acid and further heating, the concentrated reaction solution is diluted with water, and γ-pyranone is extracted using ethyl acetate. Purification via column chromatography and high-vacuum distillation yields the title compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .

properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c25-20(12-17-14-23-19-6-2-1-5-18(17)19)24-21(15-7-10-26-11-8-15)16-4-3-9-22-13-16/h1-6,9,13-15,21,23H,7-8,10-12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIYPANBXXPLPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)

![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2738465.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2738466.png)

![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)